molecular formula C5H10N2O3 B1443947 3-Aminoazetidin-2-one, acetic acid CAS No. 62634-85-9

3-Aminoazetidin-2-one, acetic acid

Cat. No.: B1443947
CAS No.: 62634-85-9
M. Wt: 146.14 g/mol
InChI Key: GCANMCUQWOLTLB-UHFFFAOYSA-N
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Description

3-Aminoazetidin-2-one, acetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoazetidin-2-one, acetic acid typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This process involves the use of a base such as DBU to catalyze the reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Aminoazetidin-2-one, acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Aminoazetidin-2-one, acetic acid include other azetidines and β-lactams, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and the resulting chemical reactivity. Its unique structure allows for a diverse range of chemical modifications and applications, particularly in the development of enzyme inhibitors and biologically active molecules .

Properties

IUPAC Name

acetic acid;3-aminoazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.C2H4O2/c4-2-1-5-3(2)6;1-2(3)4/h2H,1,4H2,(H,5,6);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCANMCUQWOLTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminoazetidin-2-one, acetic acid
Reactant of Route 2
3-Aminoazetidin-2-one, acetic acid
Reactant of Route 3
3-Aminoazetidin-2-one, acetic acid
Reactant of Route 4
3-Aminoazetidin-2-one, acetic acid
Reactant of Route 5
3-Aminoazetidin-2-one, acetic acid
Reactant of Route 6
3-Aminoazetidin-2-one, acetic acid

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